REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:4]=[C:5]([OH:12])[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O>C(O)(=O)C.C(O)C.[Fe]>[NH2:9][C:8]1[CH:7]=[CH:6][C:5]([OH:12])=[CH:4][C:3]=1[S:2][CH3:1]
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Name
|
|
Quantity
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1.76 g
|
Type
|
reactant
|
Smiles
|
CSC=1C=C(C=CC1[N+](=O)[O-])O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
5 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.59 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
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The mixture was stirred 17 hours at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
v Then iron was removed with a magnet
|
Type
|
FILTRATION
|
Details
|
the slurry mixture filtered
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Type
|
ADDITION
|
Details
|
The filtrate was diluted in water (100 mL)
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Type
|
EXTRACTION
|
Details
|
The mixture was extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layer dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Then, the solvent was evaporated under vacuum
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)O)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 780 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |